Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane
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Overview
Description
Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is an organotin compound characterized by the presence of tin atoms bonded to organic groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound is notable for its unique structure, which includes both tin and sulfur atoms, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane typically involves the reaction of trimethyltin chloride with a phenylsulfanyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compounds. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane. The reaction conditions often require low temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler organotin derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organometallic compounds and as a catalyst in various reactions.
Biology and Medicine
The compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It is studied for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for use in electronic devices and as a stabilizer in the production of plastics.
Mechanism of Action
The mechanism of action of Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trimethylstannyl Arylboronates: These compounds also contain tin and are used in similar applications, such as organic synthesis and catalysis.
Trimethylstannyl Phenylacetylene: Another organotin compound with applications in organic synthesis and materials science.
Uniqueness
Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is unique due to the presence of both tin and sulfur atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications where other organotin compounds may not be suitable.
Properties
CAS No. |
879727-45-4 |
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Molecular Formula |
C13H22O2SSn2 |
Molecular Weight |
479.8 g/mol |
IUPAC Name |
trimethylstannyl 3-trimethylstannylsulfanylbenzoate |
InChI |
InChI=1S/C7H6O2S.6CH3.2Sn/c8-7(9)5-2-1-3-6(10)4-5;;;;;;;;/h1-4,10H,(H,8,9);6*1H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
KRIVZGYBVHGGGR-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(C)OC(=O)C1=CC(=CC=C1)S[Sn](C)(C)C |
Origin of Product |
United States |
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